TCO-PEG6-NHS ester

Bioorthogonal Chemistry Click Chemistry Kinetics Reaction Rate Comparison

TCO-PEG6-NHS ester combines trans-cyclooctene and NHS ester with a PEG6 spacer, enabling orthogonal, stepwise bioconjugation. The TCO-tetrazine IEDDA reaction exhibits k₂ up to 366,000 M⁻¹s⁻¹, 10³–10⁷ times faster than SPAAC. PEG6 length balances solubility and steric accessibility, avoiding aggregation from shorter PEGs and permeability loss from longer variants. NHS ester amine coupling is efficient at pH 7.4–7.5 where hydrolysis t₁/₂ exceeds 120 min. Ideal for PROTAC linker synthesis, ADC assembly, pretargeted imaging, and nanoparticle functionalization. Supplied as a solid; store at –20°C. Choose this linker for rapid, catalyst-free bioorthogonal chemistry with spatial precision.

Molecular Formula C28H46N2O12
Molecular Weight 602.7 g/mol
Cat. No. B14097460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG6-NHS ester
Molecular FormulaC28H46N2O12
Molecular Weight602.7 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C28H46N2O12/c31-25-8-9-26(32)30(25)42-27(33)10-12-35-14-16-37-18-20-39-22-23-40-21-19-38-17-15-36-13-11-29-28(34)41-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23H2,(H,29,34)
InChIKeyADJYXGBSZXWRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG6-NHS Ester: Procurement Specifications and Baseline Characterization for Heterobifunctional PEG Linker Selection


TCO-PEG6-NHS ester (CAS 2353409-96-6, C₂₈H₄₆N₂O₁₂, MW 602.67) is a heterobifunctional polyethylene glycol (PEG)-based linker comprising a trans-cyclooctene (TCO) moiety for inverse electron-demand Diels–Alder (IEDDA) click chemistry with tetrazines and an N-hydroxysuccinimide (NHS) ester for covalent amine conjugation. The PEG6 spacer (six ethylene glycol repeat units, PEG₆ approximate mass contribution ~264 g/mol) confers aqueous solubility and modulates intermolecular distance between conjugated biomolecules . This compound is supplied as a solid with typical purity specifications of ≥95% (some vendors ≥98%) and is primarily employed in bioorthogonal labeling, PROTAC linker synthesis, antibody conjugate construction, and stepwise bioconjugation workflows requiring orthogonal reactive handles .

Why Generic Substitution of TCO-PEG6-NHS Ester with Other PEG-Length or Click-Chemistry Linkers Fails in Procurement Decisions


Generic substitution among TCO-PEGₙ-NHS ester analogs (n = 2, 4, 6, 8, 12) or replacement with alternative click-chemistry platforms (e.g., DBCO/azide SPAAC, BCN, maleimide-thiol) cannot be performed without functional and quantitative consequence. The IEDDA reaction between TCO and tetrazine exhibits second-order rate constants (k₂) ranging from 1 to >10⁶ M⁻¹s⁻¹, approximately 10³–10⁷-fold faster than strain-promoted azide-alkyne cycloaddition (SPAAC, k₂ ≈ 10⁻²–10⁻¹ M⁻¹s⁻¹) . PEG spacer length directly impacts aqueous solubility, steric accessibility during ligation, and conjugate hydrodynamic radius; insufficient PEG length yields aggregation and steric occlusion, while excessive PEG length introduces unnecessary molecular weight and may compromise cellular permeability or payload loading density . NHS ester hydrolysis half-life is strongly pH-dependent, with t₁/₂ declining from >120 min at pH 7.4 to <9 min at pH 9.0, necessitating precise buffer control irrespective of which PEG-length variant is employed [1]. The following quantitative evidence establishes the specific performance boundaries that govern procurement and experimental design decisions.

Quantitative Differentiation Evidence for TCO-PEG6-NHS Ester: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


IEDDA Click Kinetics: TCO-PEG6-NHS Ester vs. Strain-Promoted Azide-Alkyne (SPAAC) Platforms

The TCO-tetrazine IEDDA reaction mediated by TCO-PEG6-NHS ester proceeds with second-order rate constants (k₂) spanning 1 to >10⁶ M⁻¹s⁻¹, depending on tetrazine substitution and solvent composition. Under standard conditions (0.2 mM tetrazine, DMSO:H₂O 4:1, 37°C), the reaction of TCO with electron-deficient tetrazines such as DPTz exhibits k₂ >100 M⁻¹s⁻¹ [1]. This is approximately three to seven orders of magnitude faster than the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction characteristic of DBCO-based linkers (k₂ ≈ 10⁻²–10⁻¹ M⁻¹s⁻¹) . For water-soluble tetrazine derivatives at 25°C in pure water, k₂ values as high as 366,000 M⁻¹s⁻¹ have been reported for d-TCO [2], whereas SPAAC reactions under comparable aqueous conditions typically plateau in the 10⁻¹–1 M⁻¹s⁻¹ range.

Bioorthogonal Chemistry Click Chemistry Kinetics Reaction Rate Comparison

PEG6 Spacer Selection: Solubility and Steric Hindrance Trade-offs Among TCO-PEGₙ-NHS Ester Homologs (n = 4, 6, 12)

Among the TCO-PEGₙ-NHS ester series, PEG6 represents an empirically optimized intermediate spacer length. Comparative vendor specifications indicate that TCO-PEG6-NHS ester offers improved aqueous solubility and reduced steric hindrance during ligation relative to TCO-PEG4-NHS ester, while maintaining a more compact molecular architecture than TCO-PEG12-NHS ester, which can be advantageous in applications where excessive linker length compromises conjugate compactness or cellular uptake . The PEG6 chain (six ethylene glycol units, MW contribution ~264 g/mol) provides approximately 10–15 Å additional spacing compared to PEG4, sufficient to mitigate steric occlusion of the TCO moiety by bulky protein conjugates without introducing the excessive flexibility and hydrodynamic radius expansion associated with PEG12 (MW contribution ~529 g/mol) .

PEG Linker Optimization Bioconjugation Efficiency Linker Length Selection

NHS Ester Hydrolysis Stability: pH-Dependent Half-Life Data Governing Conjugation Protocol Design

The NHS ester moiety of TCO-PEG6-NHS ester undergoes pH-dependent hydrolysis with quantifiable half-life decay that directly governs conjugation protocol design. Systematic studies of PEG-NHS esters demonstrate that hydrolysis half-life exceeds 120 minutes at pH 7.4, whereas at pH 9.0 the half-life falls below 9 minutes [1]. At intermediate pH 8 and 25°C, the half-life of NHS esters in aqueous media is approximately one hour . This hydrolysis rate is independent of PEG molecular mass and applies to all TCO-PEGₙ-NHS ester variants . The functional consequence is that conjugation reactions conducted at pH >8.5 experience substantial competing hydrolysis that reduces amine coupling efficiency and increases reagent consumption.

NHS Ester Stability Conjugation Buffer Optimization Half-Life Comparison

Orthogonal Heterobifunctional Design: Stepwise Conjugation vs. Single-Mode Linker Limitations

TCO-PEG6-NHS ester incorporates two chemically orthogonal reactive handles—NHS ester (amine-reactive) and TCO (tetrazine-reactive)—that operate under mutually compatible but non-interfering conditions. The NHS ester forms stable amide bonds with primary amines at pH 7.0–8.5, with optimal reactivity at pH 7.5–8.5 in Tris-HCl or PBS buffer . The TCO moiety remains stable under these amine conjugation conditions (weeks at 4°C, pH 7.5) [1] and subsequently undergoes IEDDA reaction with tetrazine-modified molecules without requiring catalyst, copper, or reducing agents. This contrasts with single-mode linkers (e.g., amine-only NHS-PEG-NHS, thiol-only maleimide-PEG-maleimide) that lack the capacity for sequential, site-specific conjugation to two distinct molecular partners. The orthogonal nature of TCO-PEG6-NHS ester enables precise control over conjugation stoichiometry and orientation in applications such as antibody-drug conjugate (ADC) assembly, PROTAC synthesis, and surface functionalization .

Heterobifunctional Linker Orthogonal Bioconjugation Stepwise Conjugation Strategy

High-Value Application Scenarios for TCO-PEG6-NHS Ester: Evidence-Based Procurement and Experimental Design Guidance


PROTAC Linker Synthesis Requiring PEG6 Spacer Length for Ternary Complex Formation

TCO-PEG6-NHS ester serves as a PEG-based PROTAC linker that connects an E3 ubiquitin ligase ligand (amine-functionalized) to a target protein ligand (tetrazine-functionalized) in a stepwise, orthogonal conjugation strategy. The PEG6 spacer provides sufficient length (approximately 10–15 Å beyond PEG4) to accommodate the spatial requirements of ternary complex formation between E3 ligase, target protein, and PROTAC molecule, while avoiding the excessive flexibility and potential permeability reduction associated with PEG12 linkers. The rapid IEDDA kinetics (k₂ >100 M⁻¹s⁻¹) enable efficient final-step conjugation under mild conditions, preserving the structural integrity of both ligands [1].

Antibody-Drug Conjugate (ADC) Intermediate Assembly with Site-Specific Amine Conjugation

For ADC construction, TCO-PEG6-NHS ester enables site-specific labeling of antibodies via accessible lysine residues under optimized pH 7.4–7.5 conditions, where NHS ester hydrolysis half-life exceeds 120 minutes, ensuring efficient conjugation before hydrolysis compromises yield. The PEG6 spacer reduces steric hindrance at the antibody surface, improving TCO accessibility for subsequent tetrazine-drug payload click conjugation. This sequential, orthogonal approach decouples antibody modification from payload attachment, enabling modular ADC library synthesis from a single TCO-modified antibody intermediate .

Pretargeted Molecular Imaging with Ultrafast IEDDA Click Kinetics

The >10³-fold kinetic advantage of TCO-tetrazine IEDDA over SPAAC click chemistry (k₂ up to 366,000 M⁻¹s⁻¹ in aqueous media) makes TCO-PEG6-NHS ester suitable for pretargeted imaging applications. Primary targeting agents (e.g., antibodies, peptides) are pre-modified with TCO-PEG6-NHS ester via amine conjugation, administered, and allowed to accumulate at target sites. Subsequent administration of a tetrazine-bearing imaging probe enables rapid, high-contrast signal localization due to near-instantaneous click reaction kinetics at physiological concentrations (10 μM range) [2].

Nanoparticle Surface Functionalization for Targeted Drug Delivery

TCO-PEG6-NHS ester is employed to functionalize amine-containing nanoparticle surfaces (e.g., chitosan, polylysine-coated particles, amine-modified liposomes) with TCO handles. The PEG6 spacer enhances aqueous dispersibility of the functionalized nanoparticles and provides a flexible tether that minimizes steric occlusion of the TCO moiety. Subsequent IEDDA reaction with tetrazine-modified targeting ligands (e.g., antibodies, aptamers, folate) or therapeutic payloads proceeds with rapid kinetics under mild, catalyst-free conditions compatible with nanoparticle stability .

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